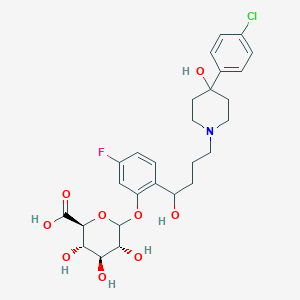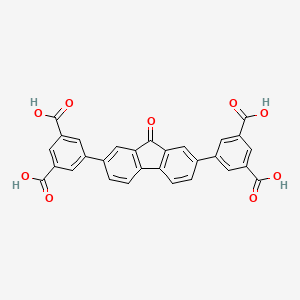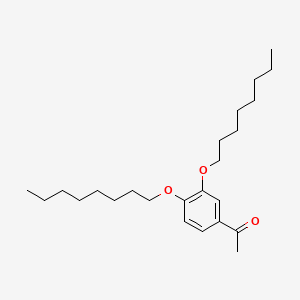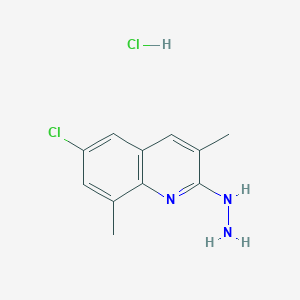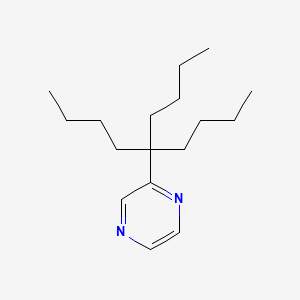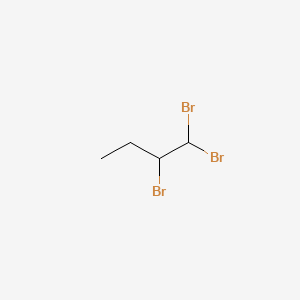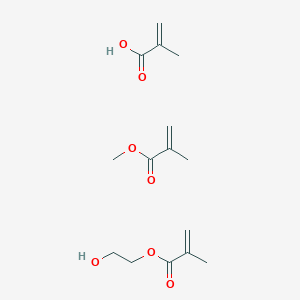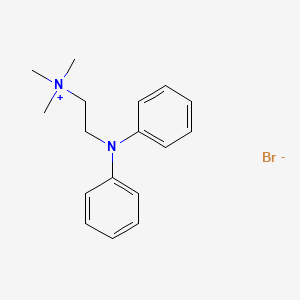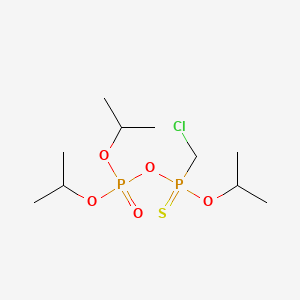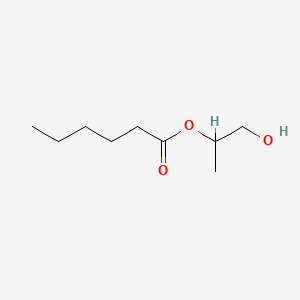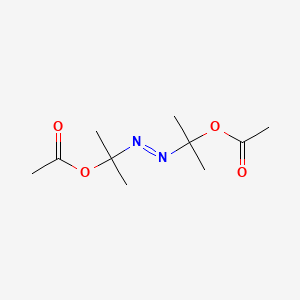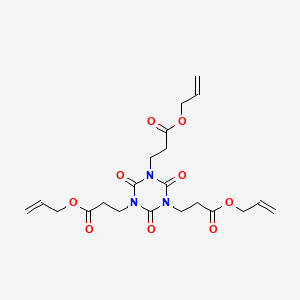
Propylene glycol 2-hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a faint odor. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylene glycol 2-hexanoate can be synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Propylene glycol 2-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Propylene glycol and hexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propylene glycol 2-hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propylene glycol and hexanoic acid, which can then participate in various biochemical processes. The compound’s effects are primarily due to its ability to act as a solvent and its chemical reactivity, which allows it to interact with different molecular entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Hexanoic acid: A carboxylic acid with similar reactivity but lacks the glycol component.
Ethylene glycol 2-hexanoate: An ester with similar properties but derived from ethylene glycol instead of propylene glycol.
Uniqueness
Propylene glycol 2-hexanoate is unique due to its combination of the glycol and ester functionalities, which impart distinct chemical and physical properties. This combination allows it to act as both a solvent and a reactive intermediate in various chemical processes, making it versatile in industrial and research applications.
Eigenschaften
CAS-Nummer |
170678-49-6 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
PWNFTZZOSNXDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)
